molecular formula C10H13N B189805 2,2-Dimethylindoline CAS No. 18023-30-8

2,2-Dimethylindoline

Cat. No.: B189805
CAS No.: 18023-30-8
M. Wt: 147.22 g/mol
InChI Key: RXCOLBXGORCBMP-UHFFFAOYSA-N
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Description

2,2-Dimethylindoline is a nitrogen-containing heterocyclic compound with the molecular formula C10H13N It is a derivative of indoline, where two methyl groups are attached to the second carbon atom of the indoline ring

Future Directions

Indoline compounds, including 2,2-Dimethylindoline, have been increasingly studied in recent years due to their presence in a large number of natural products and their potential medicinal properties . As research continues, dihydroindoles and their derivatives are expected to play a greater role in the medical field .

Biochemical Analysis

Biochemical Properties

It has been reported that 2,3-Dimethylindole, a similar compound, has been studied as a new liquid organic hydrogen carrier (LOHC) in hydrogen storage applications . This suggests that 2,2-Dimethylindoline may also interact with certain enzymes and proteins in biochemical reactions, although specific interactions have not been reported in the literature.

Molecular Mechanism

Based on its structural similarity to 2,3-Dimethylindole, it may be involved in hydrogen storage applications

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylindoline can be synthesized through several methods. One common approach involves the reduction of 2,3-dimethylindole using zinc dust and 85% phosphoric acid. This method yields a mixture of cis and trans isomers of this compound . Another method involves the catalytic hydrogenation of 2,3-dimethylindole over a ruthenium catalyst supported on alumina at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction is carried out in high-pressure reactors using catalysts such as ruthenium or palladium supported on alumina. The reaction conditions are optimized to achieve high yields and selectivity for the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylindoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding indole derivatives.

    Reduction: It can be reduced to form fully hydrogenated products.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atom and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using ruthenium or palladium catalysts.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides.

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: Fully hydrogenated indoline derivatives.

    Substitution: Various substituted indoline derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2,2-dimethylindoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylindole: A closely related compound with similar chemical properties but different substitution patterns.

    Indoline: The parent compound without the methyl groups.

    2-Methylindoline: A mono-methylated derivative of indoline.

Uniqueness

2,2-Dimethylindoline is unique due to the presence of two methyl groups at the second carbon atom, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2,2-dimethyl-1,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCOLBXGORCBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18023-30-8
Record name 2,2-dimethyl-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylindoline
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2,2-Dimethylindoline
Reactant of Route 3
2,2-Dimethylindoline
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2,2-Dimethylindoline
Reactant of Route 5
2,2-Dimethylindoline
Reactant of Route 6
2,2-Dimethylindoline

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